Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest due to its unique structural characteristics and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound's intricate structure features multiple functional groups, which contribute to its reactivity and functionality.
Preparation Methods
The synthesis of Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate involves several steps, typically starting with the formation of the tetrahydroquinoline core. Key steps may include:
Formation of the Tetrahydroquinoline Core: : This is often achieved via a multi-component reaction involving an aldehyde, amine, and a suitable catalyst.
Functionalization with Furan-2-yl and Cyano Groups:
Attachment of the Sulfanyl Acetyl Moiety: : The sulfanyl group is introduced through a nucleophilic substitution reaction.
Esterification: : The final step involves esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial production methods would focus on optimizing these steps to enhance yield, purity, and cost-effectiveness, potentially employing continuous flow processes and scalable reaction conditions.
Chemical Reactions Analysis
Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate undergoes several types of chemical reactions, such as:
Oxidation: : The hydroxy group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide or potassium permanganate.
Reduction: : The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Substitution Reactions: : The furan ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents include strong oxidizing agents, reducing agents, acids, and bases, depending on the specific transformation desired. Major products from these reactions vary but generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate has been investigated for various applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials due to its reactive functional groups.
Biology: : Studied for its potential as a biochemical probe to investigate biological pathways involving quinoline derivatives.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: : Utilized in the development of advanced materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate exerts its effects depends on the context of its application. In a biological setting, it might interact with specific proteins or enzymes, altering their activity through binding to active sites or allosteric sites. This interaction can modulate biochemical pathways, leading to therapeutic effects or changes in cellular function.
Comparison with Similar Compounds
Comparing Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate with similar compounds highlights its unique features:
Similar Compounds: : Quinoline derivatives, benzoate esters, furan-containing compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-2-32-25(31)15-8-10-16(11-9-15)27-21(30)14-34-24-17(13-26)22(20-7-4-12-33-20)23-18(28-24)5-3-6-19(23)29/h4,7-12,22,28H,2-3,5-6,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDISOKWPFLAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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